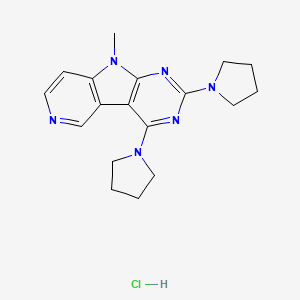
PNU-107484A
説明
9H-Pyrido(3’,4’4,5)pyrrolo(2,3-d)pyrimidine, 9-methyl-2,4-di-1-pyrrolidinyl-, hydrochloride (11): is a complex heterocyclic compound. This compound is part of the pyridopyrimidine family, known for its significant biological activities and potential therapeutic applications. The presence of multiple nitrogen atoms in its structure makes it a versatile candidate for various chemical reactions and biological interactions.
特性
CAS番号 |
200266-76-8 |
|---|---|
分子式 |
C18H23ClN6 |
分子量 |
358.9 g/mol |
IUPAC名 |
8-methyl-3,5-dipyrrolidin-1-yl-4,6,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrochloride |
InChI |
InChI=1S/C18H22N6.ClH/c1-22-14-6-7-19-12-13(14)15-16(22)20-18(24-10-4-5-11-24)21-17(15)23-8-2-3-9-23;/h6-7,12H,2-5,8-11H2,1H3;1H |
InChIキー |
NUPWOBTZHLNAGL-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=NC=C2)C3=C1N=C(N=C3N4CCCC4)N5CCCC5.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
9-methyl-2,4-di-1-pyrrolidinyl-9H-pyrido(3',4'-4,5)pyrrolo(2,3-d)pyrimidine hydrochloride PNU 107484A PNU-107484A |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido(3’,4’:4,5)pyrrolo(2,3-d)pyrimidine derivatives typically involves multi-step processes. One common method includes the condensation of dimethylformamide dimethyl acetal (DMF-DMA) at the methyl group of an acetyl moiety, followed by cyclization to form the pyridopyrimidine core. This is often accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation reactions .
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at positions activated by the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential as a kinase inhibitor. Kinase inhibitors are crucial in regulating various cellular processes, and this compound’s structure makes it a promising candidate for further investigation .
Medicine: In medicine, derivatives of this compound have shown potential as anticancer agents. They have been found to induce apoptosis in cancer cells and inhibit the activity of multiple kinases involved in cancer progression .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 9H-Pyrido(3’,4’:4,5)pyrrolo(2,3-d)pyrimidine derivatives involves the inhibition of kinase activity. These compounds bind to the active site of kinases, preventing their phosphorylation activity. This inhibition disrupts various signaling pathways within the cell, leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
- 9H-Pyrimido(4,5-b)indoles
- 9H-Pyrido(4’,3’:4,5)pyrrolo(2,3-d)pyridines
- 9H-1,3,6,9-tetraaza-fluorenes
Comparison: Compared to these similar compounds, 9H-Pyrido(3’,4’:4,5)pyrrolo(2,3-d)pyrimidine, 9-methyl-2,4-di-1-pyrrolidinyl-, hydrochloride (1:1) exhibits unique properties due to its specific substitution pattern and the presence of the pyrrolidinyl group. This makes it more effective in certain biological applications, such as kinase inhibition, due to enhanced binding affinity and selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


